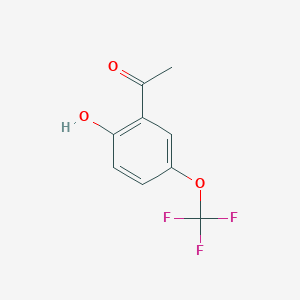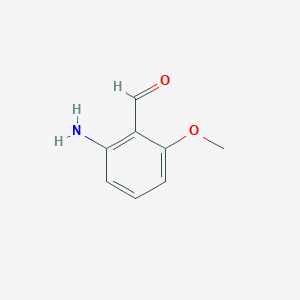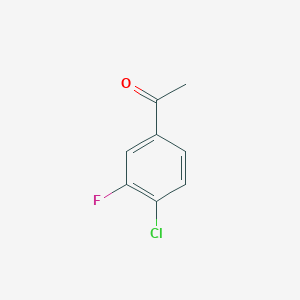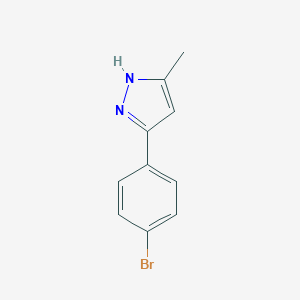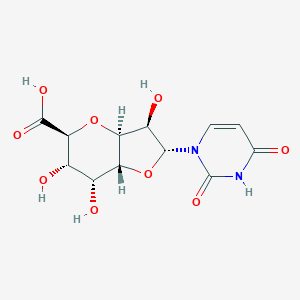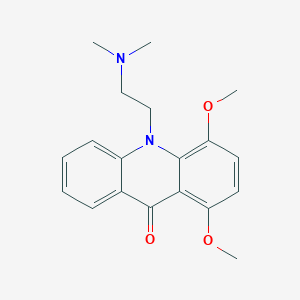
10-(2-(Dimethylamino)ethyl)-1,4-dimethoxy-9(10H)-acridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(2-(Dimethylamino)ethyl)-1,4-dimethoxy-9(10H)-acridinone, commonly known as DDAO, is a fluorescent dye that has gained popularity in scientific research over the years. It is a small molecule that is easy to synthesize and has a high quantum yield, making it an ideal choice for fluorescence microscopy and flow cytometry applications. In
Applications De Recherche Scientifique
DDAO has a wide range of scientific research applications, including fluorescence microscopy, flow cytometry, and fluorescence imaging. It is commonly used as a fluorescent probe for the detection of reactive oxygen species, as well as for the labeling of proteins and lipids in live cells. DDAO is also used in the study of mitochondrial function and apoptosis, as well as in the development of biosensors for the detection of various analytes.
Mécanisme D'action
DDAO is a fluorescent dye that works by absorbing light at a specific wavelength and emitting light at a longer wavelength. It is excited by blue light and emits green light, making it ideal for fluorescence microscopy and flow cytometry applications. The mechanism of action of DDAO is based on its ability to bind to cellular components, such as proteins and lipids, and emit light when excited by blue light.
Effets Biochimiques Et Physiologiques
DDAO is a non-toxic fluorescent dye that does not have any significant biochemical or physiological effects on cells. It is easily taken up by cells and can be used for long-term imaging studies without affecting cell viability or function.
Avantages Et Limitations Des Expériences En Laboratoire
DDAO has several advantages for lab experiments, including its ease of synthesis, high quantum yield, and low toxicity. It is also compatible with a wide range of imaging techniques and can be used for long-term imaging studies. However, DDAO has some limitations, including its sensitivity to pH and temperature changes, as well as its limited stability in aqueous solutions.
Orientations Futures
DDAO has a wide range of potential future directions, including the development of new biosensors for the detection of various analytes, as well as the study of mitochondrial function and apoptosis. It may also be used in the development of new cancer therapies, as well as in the study of other cellular processes. Further research is needed to fully explore the potential applications of DDAO in scientific research.
Conclusion:
10-(2-(Dimethylamino)ethyl)-1,4-dimethoxy-9(10H)-acridinone, or DDAO, is a fluorescent dye that has gained popularity in scientific research over the years. It is a small molecule that is easy to synthesize and has a high quantum yield, making it an ideal choice for fluorescence microscopy and flow cytometry applications. DDAO has a wide range of scientific research applications, including the detection of reactive oxygen species, the labeling of proteins and lipids in live cells, and the study of mitochondrial function and apoptosis. While DDAO has some limitations, it has the potential for many future directions in scientific research.
Méthodes De Synthèse
DDAO is synthesized through a multi-step process that involves the reaction of 9,10-dimethoxyacridine with N,N-dimethylaminoethyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with 4-chloro-7-nitrobenzofurazan. The final product is purified through column chromatography to obtain pure DDAO.
Propriétés
Numéro CAS |
141992-57-6 |
|---|---|
Nom du produit |
10-(2-(Dimethylamino)ethyl)-1,4-dimethoxy-9(10H)-acridinone |
Formule moléculaire |
C19H22N2O3 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
10-[2-(dimethylamino)ethyl]-1,4-dimethoxyacridin-9-one |
InChI |
InChI=1S/C19H22N2O3/c1-20(2)11-12-21-14-8-6-5-7-13(14)19(22)17-15(23-3)9-10-16(24-4)18(17)21/h5-10H,11-12H2,1-4H3 |
Clé InChI |
CERRTOVBHOLSLM-UHFFFAOYSA-N |
SMILES |
CN(C)CCN1C2=CC=CC=C2C(=O)C3=C(C=CC(=C31)OC)OC |
SMILES canonique |
CN(C)CCN1C2=CC=CC=C2C(=O)C3=C(C=CC(=C31)OC)OC |
Autres numéros CAS |
141992-57-6 |
Synonymes |
10-(2-(Dimethylamino)ethyl)-1,4-dimethoxy-9(10H)-acridinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



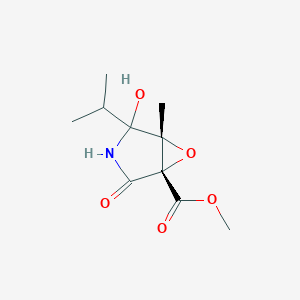
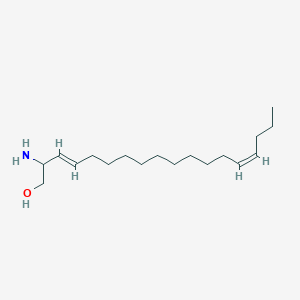
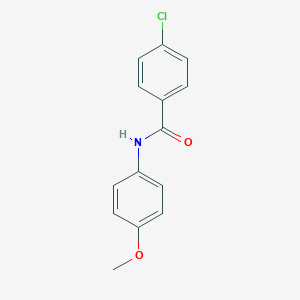

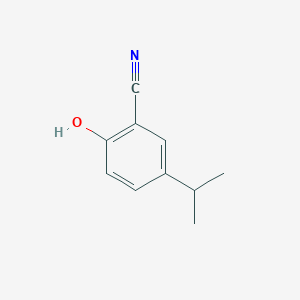
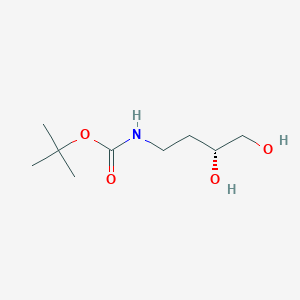
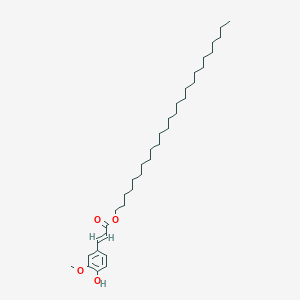
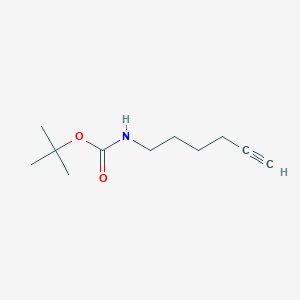
![Ethyl 1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B117297.png)
